

tert-Butyl 2-(dimethoxyphosphoryl)acetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *tert-Butyl 2-(dimethoxyphosphoryl)acetate*

Cat. No.: *B1275074*

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CAS Number: 62327-21-3

This technical guide provides an in-depth overview of **tert-Butyl 2-(dimethoxyphosphoryl)acetate**, a key reagent in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Chemical and Physical Properties

tert-Butyl 2-(dimethoxyphosphoryl)acetate is a clear, colorless to almost colorless liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.^[1]

Property	Value	Reference
CAS Number	62327-21-3	[2][3]
Molecular Formula	C ₈ H ₁₇ O ₅ P	[2][3]
Molecular Weight	224.19 g/mol	[2][3]
Boiling Point	86-87 °C at 0.02 mm Hg	[1]
Density	1.131 g/mL at 20 °C	[1]
Refractive Index (n ²⁰ /D)	1.434	[1]
Flash Point	110 °C	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]

Synthesis

The synthesis of **tert-Butyl 2-(dimethoxyphosphoryl)acetate** can be achieved through the reaction of trimethyl phosphonoacetate with potassium tert-butoxide. This process is a standard method for the preparation of such phosphonate esters.[1]

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

tert-Butyl 2-(dimethoxyphosphoryl)acetate is predominantly utilized as a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly α,β -unsaturated esters.[4][5] This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[4] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4]

The versatility of this reagent is demonstrated in its application in the synthesis of various biologically active and complex molecules. For instance, it has been used in the preparation of:

- Phosphonate-terminated PPH dendrimers with anti-HIV-1 activity.[\[3\]](#)
- Monodehydro diketopiperazines from ketoacyl amino acid amides.[\[3\]](#)
- α,β -unsaturated esters for use in guanidine-catalyzed oxa-Michael additions.[\[3\]](#)
- Myxopyronin B and desmethyl myxopyronin B analogs, which exhibit antibacterial activity.[\[3\]](#)

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The following is a general experimental protocol for the Horner-Wadsworth-Emmons reaction using **tert-Butyl 2-(dimethoxyphosphoryl)acetate** with an aldehyde to synthesize a tert-butyl α,β -unsaturated ester. This protocol is based on standard procedures for HWE reactions and should be adapted and optimized for specific substrates.[\[2\]](#)[\[6\]](#)

Materials:

- **tert-Butyl 2-(dimethoxyphosphoryl)acetate**
- Aldehyde
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer

- Nitrogen or Argon source for inert atmosphere

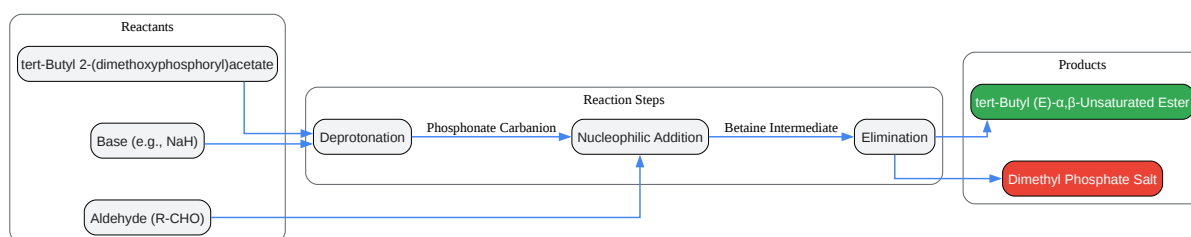
Procedure:

- Preparation of the Phosphonate Anion:
 - To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).
 - Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
 - Add anhydrous THF to create a suspension.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of **tert-Butyl 2-(dimethoxyphosphoryl)acetate** (1.0 equivalent) in anhydrous THF to the NaH suspension.
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
- Reaction with the Aldehyde:
 - Cool the resulting solution of the phosphonate anion back to 0 °C.
 - Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until the reaction is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with ethyl acetate (typically 3 times).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can then be purified by flash column chromatography on silica gel to afford the desired tert-butyl α,β -unsaturated ester.

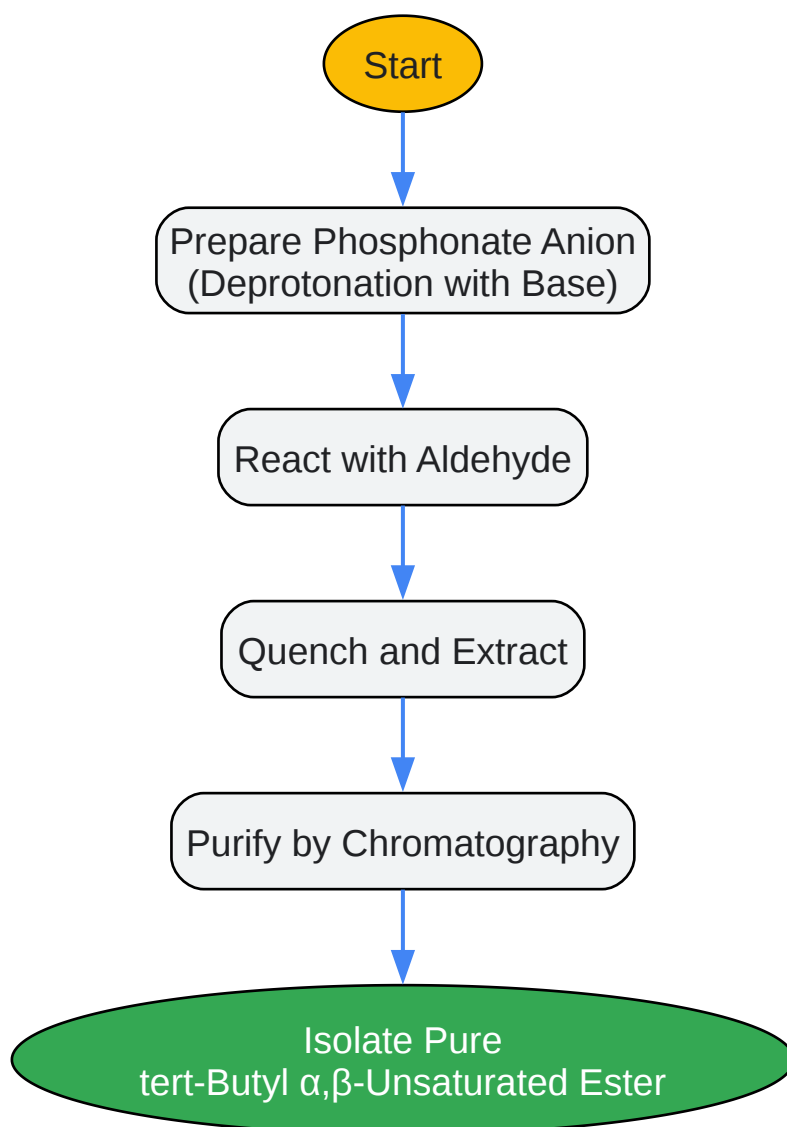
Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism. The key steps are the deprotonation of the phosphonate ester to form a stabilized carbanion, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. The resulting intermediate then eliminates a phosphate ester to form the alkene.



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Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.



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Caption: Experimental Workflow for the HWE Reaction.

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